六水合硝酸镧

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

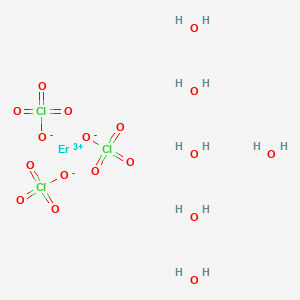

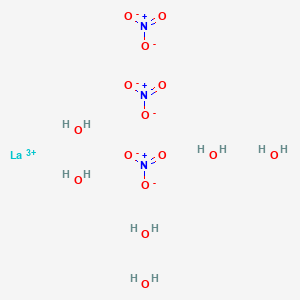

Lanthanum nitrate hexahydrate is a white crystalline solid. (NTP, 1992)

科学研究应用

与其他化合物的相互作用:它与六水合硝酸铀钠在高温下发生相互作用,形成镧铀酸盐、氧化镧和三氧化铀。这在研究二元硝酸盐混合物(Kalekar, Raje, & Reddy, 2017)中具有重要意义。

治疗和诊断应用:由于镧化合物与钙的相似性,已被研究用于治疗烧伤、癌症、高磷血症、免疫功能、MRI对比剂和骨质疏松症等治疗应用(Zhang et al., 2011)。

合成中的催化作用:它作为一种温和且环境友好的催化剂,用于合成具有生物活性的黄色素衍生物,显示出高产率和催化活性(Shaikh & Chaudhar, 2020)。

复合物形成:六水合硝酸镧与大环聚醚和其他化合物形成复合物,展示了其在研究复合物形成和晶体结构方面的实用性(Truter et al., 1985)。

抑制剂在腐蚀中的应用:包括六水合硝酸镧在内的镧硝酸盐已被研究作为腐蚀抑制剂,在特定条件下展示出对腐蚀的有效保护作用(Bernal et al., 1995)。

纳米颗粒合成:它用于六水合氮化镧的水热合成,已研究其对颗粒大小、反应效率和比表面积的影响(Jafari Nejad et al., 2010)。

异相反应中的催化作用:该化合物用于合成镧锌二氧化物纳米复合材料,展示出在异相催化中将4-硝基苯酚转化为4-氨基苯酚方面的良好性能(Ahmad et al., 2021)。

热分析行为:已研究了六水合硝酸镧及类似化合物的热分析行为,为了解它们的分解过程提供了见解(Wendlandt, 1956)。

作用机制

Target of Action

Lanthanum Nitrate Hexahydrate is primarily used as a transition metal catalyst in various organic transformations . It is also used in the extraction and purification of lanthanum from its ores .

Mode of Action

As a catalyst, Lanthanum Nitrate Hexahydrate facilitates several organic transformations. These include the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and the synthesis of α-amino nitriles .

Result of Action

The primary result of Lanthanum Nitrate Hexahydrate’s action is the facilitation of various organic transformations. This includes the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and the synthesis of α-amino nitriles .

Action Environment

The action of Lanthanum Nitrate Hexahydrate as a catalyst can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

生化分析

Biochemical Properties

Lanthanum nitrate hexahydrate is known to interact with various biomolecules. It is used as a catalyst in the synthesis of α-amino nitriles, a process that involves the coupling of carbonyl compounds, amines, and TMSCN . The nature of these interactions is primarily catalytic, facilitating the transformation of these molecules .

Cellular Effects

Lanthanum nitrate hexahydrate has been studied for its effects on bone marrow stromal cells (BMSCs). It was found that different concentrations of Lanthanum nitrate hexahydrate solutions could form different La-containing compounds, which caused different effects on the cell viability, osteoblast differentiation, and the formation of a mineralised nodule of the BMSCs .

Molecular Mechanism

The molecular mechanism of Lanthanum nitrate hexahydrate involves its role as a catalyst in various organic transformations. It facilitates the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles .

Temporal Effects in Laboratory Settings

Lanthanum nitrate hexahydrate is stable under normal conditions . The compound decomposes at 499°C to lanthanum oxide, nitric oxide, and oxygen .

Dosage Effects in Animal Models

In a study conducted on C57-ras transgenic mice, it was found that Lanthanum nitrate hexahydrate did not induce DNA damage in any of the tissues investigated at all tested concentrations .

Transport and Distribution

It is known to be soluble in water, which may facilitate its distribution .

Subcellular Localization

Given its role as a catalyst in various organic transformations, it may be localized in areas of the cell where these reactions occur .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lanthanum nitrate hexahydrate involves the reaction between Lanthanum oxide and nitric acid followed by crystallization.", "Starting Materials": [ "Lanthanum oxide (La2O3)", "Nitric acid (HNO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve Lanthanum oxide in nitric acid to form Lanthanum nitrate solution.", "Heat the solution to evaporate excess nitric acid and concentrate the solution.", "Slowly add distilled water to the solution to initiate crystallization.", "Allow the solution to cool and crystallize for several hours.", "Filter the crystals and wash with distilled water to remove impurities.", "Dry the crystals at low temperature to obtain Lanthanum nitrate hexahydrate." ] } | |

CAS 编号 |

10277-43-7 |

分子式 |

H3LaNO4 |

分子量 |

219.934 g/mol |

IUPAC 名称 |

lanthanum;nitric acid;hydrate |

InChI |

InChI=1S/La.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI 键 |

GVGQXUCQPFXDFR-UHFFFAOYSA-N |

SMILES |

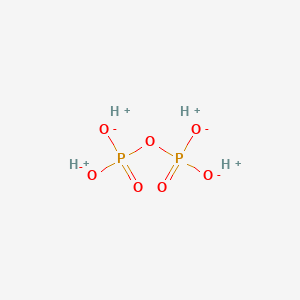

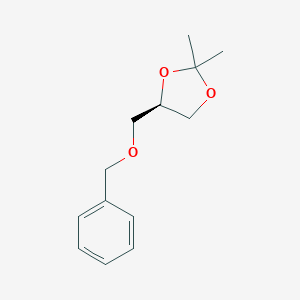

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[La+3] |

规范 SMILES |

[N+](=O)(O)[O-].O.[La] |

沸点 |

259 °F at 760 mm Hg (NTP, 1992) |

熔点 |

104 °F (NTP, 1992) |

| 10277-43-7 | |

物理描述 |

Lanthanum nitrate hexahydrate is a white crystalline solid. (NTP, 1992) |

Pictograms |

Oxidizer; Irritant |

溶解度 |

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |

产品来源 |

United States |

A: Lanthanum Nitrate Hexahydrate, with the molecular formula La(NO₃)₃·6H₂O, has a molecular weight of 433.01 g/mol. Characterization often involves techniques like X-ray diffraction (XRD) to analyze its crystal structure [, , , , ], Fourier-transform infrared spectroscopy (FTIR) to identify functional groups [, , , ], and thermogravimetric analysis (TGA) to study thermal decomposition behavior [, , ].

A: Lanthanum Nitrate Hexahydrate serves as a precursor material for synthesizing various nanoparticles. For instance, it's used in the sol-gel synthesis of Lanthanum-doped Zinc Oxide (ZnO) nanoparticles [] and Lanthanum Chromite-based oxides []. It's also used in the preparation of Lanthanum Oxide (La₂O₃) nanoparticles via homogeneous precipitation [].

A: Lanthanum Nitrate Hexahydrate exhibits Lewis acid catalytic properties [, ]. Researchers have explored its use as a catalyst in various organic reactions. It demonstrates high efficiency and selectivity in the solventless acetylation of alcohols and phenols with acetyl chloride under mild conditions [, , ]. Furthermore, it has been successfully employed in the protection of aliphatic alcohols and phenols with Hexamethyldisilazane at room temperature [].

A: Yes, Lanthanum Nitrate Hexahydrate is utilized in the fabrication of thin films for applications like solid oxide fuel cells (SOFCs). One study employed a low-power plasma spray method using a liquid solution precursor of Lanthanum Nitrate Hexahydrate to create a Lanthanum Strontium Manganite (La₁₋ₓSrₓMnO₃) cathode thin film [, ]. Additionally, researchers fabricated Lanthanum Aluminate (LaAlO₃) films on silicon substrates using a sol-gel process with Lanthanum Nitrate Hexahydrate as a starting material [, ].

A: Lanthanum Nitrate Hexahydrate is used as a dopant to improve the photocatalytic performance of materials like Titanium Dioxide (TiO₂) [, , ]. Doping TiO₂ with Lanthanum can enhance its photocatalytic activity by:

- Extending the photoabsorption edge into the visible light region [].

- Reducing the bandgap energy [].

- Inhibiting the recombination rate of photogenerated electron-hole pairs [].

A: Research suggests that Lanthanum Nitrate Hexahydrate, alongside other micronutrients, can influence the virulence of certain plant pathogenic bacteria. A study investigated the impact of Lanthanum Nitrate Hexahydrate on the growth, amino acid synthesis, and protein accumulation of bacterial pathogens causing wilt diseases in plants []. The study examined the effects of various concentrations of Lanthanum Nitrate Hexahydrate on these bacteria and found it could have inhibitory effects.

A: Yes, researchers have investigated the use of Lanthanum Nitrate Hexahydrate in photocatalytic materials for environmental remediation. One study focused on preparing Lanthanum-doped TiO₂/Bentonite composites for the photodegradation of cyanide in wastewater []. The results showed that doping with Lanthanum and controlling the roasting temperature could significantly enhance the photocatalytic degradation efficiency of the composite material.

ANone: The choice of alternatives depends heavily on the specific application. For example:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

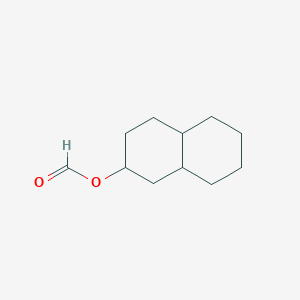

![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)